molecular formula C7H6ClN3 B143242 2-Chloro-6-methylimidazo[1,2-b]pyridazine CAS No. 127566-20-5

2-Chloro-6-methylimidazo[1,2-b]pyridazine

Cat. No.: B143242
CAS No.: 127566-20-5
M. Wt: 167.59 g/mol
InChI Key: JKZGZDGHCULMID-UHFFFAOYSA-N
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Description

2-Chloro-6-methylimidazo[1,2-b]pyridazine is a heterocyclic compound featuring a fused imidazole and pyridazine ring system. Its structure includes a chlorine atom at position 2 and a methyl group at position 6 (Figure 1). This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive derivatives targeting antimicrobial, antimalarial, and anticancer activities .

Synthesis: The compound is typically synthesized via condensation of 3-amino-6-chloropyridazine with 2-bromo-1-substituted ethanone derivatives in ethanol, followed by functionalization with amines or cross-coupling reactions . Industrial-grade material (CAS No. 127566-20-5 or 14793-00-1, depending on the source) is available with >99% purity .

Properties

IUPAC Name

2-chloro-6-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-2-3-7-9-6(8)4-11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZGZDGHCULMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560102
Record name 2-Chloro-6-methylimidazo[1,2-b]pyridazine
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127566-20-5
Record name Imidazo[1,2-b]pyridazine, 2-chloro-6-methyl-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-nitropyridazine with methylamine, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the imidazo[1,2-b]pyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 2-amino-6-methylimidazo[1,2-b]pyridazine or 2-thio-6-methylimidazo[1,2-b]pyridazine.

    Oxidation Reactions: Formation of 6-formylimidazo[1,2-b]pyridazine or 6-carboxyimidazo[1,2-b]pyridazine.

    Reduction Reactions: Formation of 2-amino-6-methylimidazo[1,2-b]pyridazine.

Scientific Research Applications

Synthesis of 2-Chloro-6-methylimidazo[1,2-b]pyridazine

The synthesis of this compound can be achieved through several methods, typically involving cyclization reactions that incorporate the imidazo and pyridazine moieties. The compound's structure is characterized by a chlorine atom and a methyl group on the imidazo ring, contributing to its unique properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Inhibition of Kinases : It has been studied as an inhibitor of specific kinases involved in cancer pathways, notably the vascular endothelial growth factor receptor (VEGFR) signaling pathway. This suggests its potential role in cancer therapeutics .
  • Binding Affinity to Amyloid Plaques : A series of imidazo[1,2-b]pyridazine derivatives were evaluated for their ability to bind to amyloid plaques associated with Alzheimer's disease. Some derivatives showed promising binding affinities, indicating potential use as imaging agents for detecting amyloid deposition in vivo .

Cancer Therapeutics

The compound's ability to inhibit kinases linked to tumor growth makes it a candidate for developing targeted cancer therapies. Its structural modifications can enhance selectivity and potency against specific cancer types.

Imaging Agents

Due to its binding affinity to amyloid plaques, derivatives of this compound are being explored as potential positron emission tomography (PET) radiotracers. These agents could facilitate the early diagnosis of Alzheimer's disease by allowing visualization of amyloid deposition in the brain .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound derivatives:

  • In Vitro Evaluation : A study synthesized various imidazo[1,2-b]pyridazine derivatives and evaluated their binding affinities to synthetic aggregates of Aβ1−40. The findings indicated that certain derivatives could serve as effective imaging agents due to their high binding affinities .
  • Kinase Inhibition : Research has demonstrated that modifications in the compound's structure can significantly influence its kinase inhibition properties. For instance, altering substituents on the imidazo or pyridazine rings can enhance selectivity for specific kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and methyl group play crucial roles in binding to the active site of the target, thereby modulating its activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Imidazo[1,2-b]pyridazine Core

The biological and physicochemical properties of imidazo[1,2-b]pyridazine derivatives are highly dependent on substituent type and position. Key analogs include:

Compound Substituents Key Properties References
2-Chloro-6-methylimidazo[1,2-b]pyridazine Cl (C2), CH₃ (C6) Intermediate for sulfonamide/amide derivatives; used in agrochemicals and APIs .
3-Benzoyl-6-chloroimidazo[1,2-b]pyridazine Cl (C6), COPh (C3) Enhanced lipophilicity; potential kinase inhibitor scaffold .
6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine Cl (C6), cyclopropyl (C2) Improved metabolic stability; evaluated for antimalarial activity .
2-Methylimidazo[1,2-b]pyridazin-6-amine CH₃ (C2), NH₂ (C6) Increased hydrogen-bonding capacity; explored as a building block for antitumor agents .
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Cl (C6), CH₃ (C2), COOEt (C3) Ester group enhances solubility; used in prodrug design .

Key Observations :

  • Electron-Withdrawing Groups (Cl, COPh) : Improve reactivity in cross-coupling reactions (e.g., Suzuki reactions) and modulate target-binding affinity .
  • Alkyl Groups (CH₃, cyclopropyl) : Enhance metabolic stability and membrane permeability compared to aryl substituents .
  • Amino Groups (NH₂): Increase polarity, improving solubility but reducing blood-brain barrier penetration .

Isomeric Imidazopyridazines

Imidazo[1,2-b]pyridazine is one of three structural isomers (Figure 2). Comparisons with imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine reveal distinct pharmacological profiles:

Isomer Nitrogen Arrangement Synthetic Accessibility Pharmacological Exploration
Imidazo[1,2-b]pyridazine Shared N at C1 and C7 Well-developed (e.g., Pd/Cu catalysis) Extensive (antimicrobial, kinase inhibitors)
Imidazo[4,5-c]pyridazine N at C4, C5, C7, C9 Limited methods Understudied
Imidazo[4,5-d]pyridazine N at C4, C5, C8, C9 Rarely synthesized Minimal

Key Insight : The imidazo[1,2-b]pyridazine scaffold is synthetically favored due to established transition-metal-catalyzed routes (e.g., Pd-catalyzed cross-coupling) and broader therapeutic applications .

Biological Activity

2-Chloro-6-methylimidazo[1,2-b]pyridazine is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C7H6ClN3C_7H_6ClN_3. The structure features a chlorine atom at the 2-position and a methyl group at the 6-position of the imidazo ring, contributing to its unique biological properties.

In Vitro Studies

Research has shown that derivatives of imidazo[1,2-b]pyridazine exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. A study evaluating a series of imidazo[1,2-b]pyridazines found that modifications at the 6-position significantly influenced binding affinities to amyloid plaques in vitro. For instance, compounds with different substituents showed binding affinities ranging from 11.0 nM to over 1000 nM .

Table 1: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives

CompoundBinding Affinity (nM)
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine11.0
Other derivatives>1000

The study highlighted that This compound could potentially serve as a scaffold for developing new imaging agents for Alzheimer's disease due to its ability to bind to amyloid plaques .

Anticancer Activity

The imidazo[1,2-b]pyridazine scaffold has been recognized for its anticancer properties. Research indicates that various derivatives can inhibit specific kinases involved in cancer progression. For example, ponatinib, a kinase inhibitor derived from this scaffold, has shown efficacy against certain types of leukemia .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The compound may inhibit kinases linked to inflammatory pathways and cancer cell proliferation. This modulation of enzyme activity can lead to significant therapeutic outcomes in diseases characterized by excessive inflammation or uncontrolled cell growth .

Case Studies and Applications

Several case studies have documented the effectiveness of imidazo[1,2-b]pyridazine derivatives in preclinical models:

  • Study on Anti-Inflammatory Effects : A derivative demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.
  • Antimicrobial Activity : Certain derivatives have shown promising results against drug-resistant bacterial strains, highlighting their potential as new antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6-methylimidazo[1,2-b]pyridazine?

  • Answer : The compound is typically synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to introduce the nitro group. Subsequent substitution reactions (e.g., using sodium benzenesulfinate) replace the chloromethyl group at position 2 . Alternative routes involve Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups at specific positions, achieving yields up to 89% .

Q. What analytical techniques are critical for confirming the structure of derivatives?

  • Answer : Key methods include:

  • 1H and 13C NMR to identify aromatic proton environments (e.g., δ 10.05 for NH in aryl-substituted derivatives) .
  • X-ray crystallography to resolve regioselectivity ambiguities, particularly in Minisci reactions where alkyl radicals add to the C8 position .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the imidazo[1,2-b]pyridazine core be addressed?

  • Answer : Regioselectivity is controlled by:

  • Palladium-catalyzed direct C-H arylation : Optimized conditions (e.g., Pd(OAc)₂, PPh₃, DMA solvent) enable selective C3-arylation, avoiding competing C2 functionalization. Crystallographic validation ensures correct assignments .
  • Minisci reactions : Radical trapping agents (e.g., TMS₃SiH) and solvent polarity adjustments (e.g., HFIP) direct alkylation to the C8 position, as confirmed by corrected NMR data .

Q. How do substituents influence the biological activity of imidazo[1,2-b]pyridazine derivatives?

  • Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (Cl, NO₂) at C6 enhance binding to CNS targets (e.g., GABAA receptors), with IC₅₀ values as low as 1 nM .
  • Methylenedioxy groups on aryl substituents improve activity, while polymethoxy groups reduce potency .
  • C3-aryl derivatives exhibit antiplasmodial and kinase inhibitory properties, with substituents like 4-fluorophenyl showing optimal activity .

Q. What strategies resolve contradictions in regiochemical assignments of reaction products?

  • Answer : Conflicting data are resolved by:

  • 2D NMR techniques (COSY, NOESY) to map proton-proton correlations and spatial arrangements .
  • Comparative analysis with corrected literature : For example, revised ACS Catalysis data confirmed C8 alkylation in Minisci reactions, overriding prior misinterpretations .

Q. What are optimized conditions for palladium-catalyzed cross-coupling reactions with this scaffold?

  • Answer : High-yielding protocols include:

  • Suzuki-Miyaura coupling : Pd(PPh₃)₂Cl₂ catalyst, DMF solvent, and aryl boronic acids under nitrogen, achieving 75–89% yields .
  • Direct arylation : Pd(OAc)₂ with PPh₃ in pentan-1-ol or DMA, enabling C3 functionalization without pre-functionalized intermediates .

Methodological Considerations

  • Data Validation : Cross-reference NMR shifts with crystallographic data to avoid misassignments .
  • Synthetic Optimization : Screen solvents (e.g., DMF vs. DMA) and catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve yields and selectivity .
  • SAR Design : Prioritize substituents with electronic and steric compatibility for target binding pockets (e.g., 3,4-methylenedioxybenzyl for CNS targets) .

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